molecular formula C15H15N3O3S2 B7182695 N-(4-hydroxyphenyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide

N-(4-hydroxyphenyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B7182695
M. Wt: 349.4 g/mol
InChI Key: DRUIJECIJORFOR-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide is a complex organic compound characterized by its unique structure, which includes a hydroxyphenyl group, a pyrazolylmethyl group, and a thiophene-2-sulfonamide group

Properties

IUPAC Name

N-(4-hydroxyphenyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S2/c1-11-12(9-16-17-11)10-18(13-4-6-14(19)7-5-13)23(20,21)15-3-2-8-22-15/h2-9,19H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUIJECIJORFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CN(C2=CC=C(C=C2)O)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Attachment of the Methyl Group: The methyl group is introduced to the pyrazole ring via alkylation using methyl iodide or a similar reagent.

    Synthesis of the Thiophene-2-sulfonamide:

    Coupling of the Hydroxyphenyl Group: The hydroxyphenyl group is attached to the pyrazole ring through a nucleophilic substitution reaction, often using a suitable leaving group such as a halide.

    Final Coupling: The final step involves coupling the pyrazolylmethyl group with the thiophene-2-sulfonamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as bromine or chloromethyl methyl ether.

Major Products

    Oxidation: Quinones derived from the hydroxyphenyl group.

    Reduction: Amines derived from the sulfonamide group.

    Substitution: Halogenated thiophenes or other substituted thiophenes.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be useful in the development of new materials with specific electronic or optical properties.

    Industrial Chemistry: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide
  • N-(4-hydroxyphenyl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]thiophene-2-sulfonamide

Uniqueness

N-(4-hydroxyphenyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide is unique due to the specific positioning of the pyrazole ring and the methyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This unique structure may confer distinct properties, making it a valuable compound for various applications.

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